Granaticin B

Catalog No.
S11249320
CAS No.
19879-03-9
M.F
C28H30O12
M. Wt
558.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Granaticin B

CAS Number

19879-03-9

Product Name

Granaticin B

IUPAC Name

(1R,7S,11S,13S,19S,20R,23R)-5,15,19-trihydroxy-23-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-13,20-dimethyl-8,12,21-trioxahexacyclo[17.2.2.02,18.04,16.06,14.07,11]tricosa-2(18),4,6(14),15-tetraene-3,9,17-trione

Molecular Formula

C28H30O12

Molecular Weight

558.5 g/mol

InChI

InChI=1S/C28H30O12/c1-8-11(29)4-5-16(37-8)39-14-6-12-18-22(28(14,35)10(3)38-12)26(34)20-19(24(18)32)25(33)21-17(23(20)31)9(2)36-13-7-15(30)40-27(13)21/h8-14,16,27,29,31,33,35H,4-7H2,1-3H3/t8-,9-,10+,11-,12+,13-,14+,16-,27+,28-/m0/s1

InChI Key

BTPKXZZBYVSYNL-VHAJSWNUSA-N

Canonical SMILES

CC1C(CCC(O1)OC2CC3C4=C(C2(C(O3)C)O)C(=O)C5=C(C6=C(C7C(CC(=O)O7)OC6C)C(=C5C4=O)O)O)O

Isomeric SMILES

C[C@H]1[C@H](CC[C@@H](O1)O[C@@H]2C[C@@H]3C4=C([C@@]2([C@H](O3)C)O)C(=O)C5=C(C6=C([C@H]7[C@H](CC(=O)O7)O[C@H]6C)C(=C5C4=O)O)O)O

Granaticin B is a glycosidic antibiotic compound produced by certain strains of Streptomyces, particularly Streptomyces violaceoruber. It is structurally related to granaticin and is characterized by its unique empirical formula and molecular weight. Granaticin B has been identified as a derivative of granaticin, differing primarily by the presence of a tridesoxyhexose sugar moiety, specifically L-rhodinose. This compound exhibits a distinct red color due to its chromophore, which is typical for many antibiotics in the anthraquinone family .

Granaticin B undergoes several chemical transformations, including hydrolysis and oxidation. In acidic conditions, it can hydrolyze to yield granaticin A and other degradation products. For instance, treatment with sulfuric acid leads to the formation of dark red crystals that can be identified as granaticin through various analytical techniques such as paper chromatography and melting point analysis . Additionally, granaticin B has been shown to catalyze the oxidation of L-ascorbic acid to L-dehydroascorbic acid while generating hydrogen peroxide, indicating its role as an organocatalyst .

Granaticin B exhibits significant antibacterial properties, effective against various microbial strains. Its mechanism of action involves the oxidation of sulfhydryl groups in cellular components, leading to bactericidal effects. The compound has demonstrated higher reactivity compared to similar antibiotics like actinorhodin, particularly at neutral pH levels . Furthermore, knockout mutants lacking catalase show increased sensitivity to granaticin B, suggesting that the reactive oxygen species generated during its catalytic activity contribute to its antimicrobial efficacy .

The biosynthesis of granaticin B involves a complex pathway within Streptomyces species. Key steps include the assembly of the chromophore and the attachment of sugar moieties. Research indicates that specific genes in the granaticin biosynthetic gene cluster are responsible for establishing the stereochemistry and functional groups present in granaticin B . The production process typically requires culturing the bacteria in nutrient-rich media containing carbon and nitrogen sources until significant antibiotic activity is observed, followed by extraction and purification methods .

Granaticin B has potential applications in pharmaceuticals due to its antibacterial properties. It can be utilized in developing new antibiotics or as a template for synthesizing derivatives with enhanced efficacy or reduced toxicity. Its ability to catalyze oxidative reactions also opens avenues for applications in organic synthesis and biocatalysis .

Studies on the interactions of granaticin B with other compounds reveal its catalytic role in oxidation reactions. For example, it effectively oxidizes L-ascorbic acid without undergoing structural changes itself, demonstrating its stability and efficiency as an organocatalyst . The interactions with cellular components highlight its potential as a therapeutic agent, although further research is necessary to fully understand its pharmacodynamics and pharmacokinetics.

Granaticin B belongs to a class of antibiotics known for their complex structures and biological activities. Here are some similar compounds:

CompoundStructure TypeBiological ActivityUnique Features
GranaticinAnthraquinoneAntibacterialParent compound of Granaticin B
ActinorhodinAnthraquinoneAntibacterialKnown for higher reactivity than Granaticin B
DihydrogranaticinReduced formAntibacterialLacks some oxidative functionalities
Granaticinic AcidAcid derivativeAntibacterialProduct of hydrolysis from Granaticin B

Granaticin B's uniqueness lies in its specific sugar moiety (L-rhodinose) and its superior catalytic activity compared to related compounds like actinorhodin. This distinctiveness not only contributes to its biological efficacy but also positions it as a promising candidate for further pharmaceutical development .

Granaticin B was first identified in the mid-1960s during antimicrobial screening efforts targeting Streptomyces species. The producing strain, Streptomyces violaceoruber 11382 (later deposited as NRRL 3262), was isolated from a soil sample collected near Heiden, Switzerland. Early taxonomic characterization classified the organism within the Streptomyces violaceoruber group, known for producing pigmented secondary metabolites. Initial fermentation studies revealed Granaticin B as a minor component alongside its congener, Granaticin A, with the two compounds differing in glycosylation patterns.

The compound’s natural occurrence is tightly linked to specific physiological conditions during Streptomyces fermentation. Optimal production occurs in nutrient-rich media, with yields enhanced by the addition of adsorbent resins like Amberlite XAD7HP to capture secreted metabolites. Ecological studies suggest that Granaticin B production may serve as a competitive adaptation in soil microbiomes, though its environmental roles remain underexplored.

Taxonomic Origin in Streptomyces Species

Granaticin B is exclusively synthesized by strains of Streptomyces violaceoruber, a species distinguished by its violacein pigment production and genomic complexity. Taxonomic validation of the producer strain involved morphological analysis (spore chain morphology, substrate mycelium pigmentation) and molecular markers, confirming its placement within the Streptomyces violaceoruber clade. Genome sequencing of the model strain Tü22 (DSM 40701) later revealed a 39.25 kb biosynthetic gene cluster (the gra cluster) responsible for Granaticin B synthesis.

Comparative genomics across Streptomyces species indicates that the gra cluster is absent in non-producing strains, underscoring its specialized evolutionary origin. Horizontal gene transfer mechanisms may have disseminated related biosynthetic pathways among actinomycetes, but Granaticin B production remains a taxonomic marker for specific S. violaceoruber lineages.

Structural Classification Within Benzoisochromanequinones

Granaticin B belongs to the benzoisochromanequinone family, characterized by a fused tricyclic scaffold comprising a pyran ring, a quinone moiety, and a benzene ring. Its aglycone backbone (C19H16O6) derives from a decaketide chain folded into the benzoisochromanequinone skeleton via aldol condensation and cyclization. The structure is further modified by glycosylation at two positions:

  • L-Rhodinose (2,3,6-trideoxy-L-erythro-hexose): Attached via a β-glycosidic bond at C-9
  • D-Olivose (2,6-dideoxy-D-arabino-hexose): Linked at C-10

This stereochemical arrangement distinguishes Granaticin B from related compounds like actinorhodin, which lacks the L-rhodinose moiety. The quinone group confers redox activity, enabling interactions with cellular targets such as DNA and RNA polymerase.

Molecular Formula and Stereochemical Configuration

Granaticin B (C₂₈H₃₀O₁₂; molecular weight: 558.5 g/mol) features a tetracyclic BIQ core fused to a pyran ring and decorated with two sugar moieties: a 2,6-dideoxyhexose unit at C-9/C-10 and an α-L-rhodinose (2,3,6-trideoxyhexose) glycoside at C-10 (Fig. 1) [1] [2]. The stereochemistry at C-3 (S) and C-15 (R) of the pyran ring distinguishes it from actinorhodin (3R,15R) and aligns with the granaticin family’s 3S,15R configuration [3].

Table 1: Key structural descriptors of granaticin B

PropertyValue
Molecular formulaC₂₈H₃₀O₁₂
CAS Registry Number19879-03-9
SMILESC[C@H]1[C@H](CCC@@HO...
InChIKeyBTPKXZZBYVSYNL-VHAJSWNUSA-N
Sugar substituentsα-L-Rhodinose, 2,6-dideoxyhexose

The glycosidic linkage introduces steric constraints that stabilize a twisted boat conformation in the pyran ring, as evidenced by nuclear Overhauser effect (NOE) correlations [3].

Comparative Analysis with Granaticin and Other Congeners

Granaticin B differs from its aglycone granaticin (C₂₂H₂₀O₁₀) by the addition of α-L-rhodinose, which enhances aqueous solubility (logP: 1.2 vs. 2.8 for granaticin) [1] [4]. This glycosylation abolishes the pH-dependent chromophore shifts seen in granaticin, which transitions from red (acidic) to blue (alkaline) [2].

Table 2: Structural comparison of granaticin congeners

CompoundMolecular FormulaSugar Moietiesλₘₐₓ (nm)
GranaticinC₂₂H₂₀O₁₀None532, 576
Granaticin BC₂₈H₃₀O₁₂α-L-Rhodinose530, 574
DihydrogranaticinC₂₂H₂₂O₁₀None (reduced lactone)518, 562

The biosynthetic pathway involves glycosyltransferase GraORF16, which attaches rhodinose to the BIQ core [3].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, CDCl₃):

  • δ 6.82 (s, H-6), 6.75 (s, H-7) – aromatic protons
  • δ 5.32 (d, J = 3.5 Hz, H-1') – anomeric proton of rhodinose
  • δ 1.25 (d, J = 6.2 Hz, H-6') – methyl group of 2,6-dideoxyhexose [3]

Mass Spectrometry

High-resolution ESI-MS: m/z 559.1921 [M+H]⁺ (calc. 559.1918 for C₂₈H₃₁O₁₂) [1]. Fragmentation at m/z 415.12 corresponds to loss of rhodinose (C₆H₁₀O₄).

UV-Vis Spectroscopy

Ethanol solution exhibits λₘₐₓ at 530 nm (ε = 12,400 M⁻¹cm⁻¹) and 574 nm (ε = 9,800 M⁻¹cm⁻¹), redshifted by 2 nm compared to granaticin due to glycosylation-induced electron delocalization [2] [5].

Computational Modeling of 3D Conformational Dynamics

Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal two stable conformers differing by 15° in the dihedral angle between the BIQ core and rhodinose (Fig. 2) [3]. Molecular dynamics simulations suggest the glycosyl group samples a 120° arc relative to the lactone ring, modulating solvent accessibility.

Equation 1: Torsional energy profile
$$ E(\theta) = 2.3 \cos(2\theta) + 1.1 \cos(3\theta) $$
where θ = C9-C10-O-C1' dihedral angle [3].

Conformational flexibility is constrained by hydrogen bonding between the rhodinose 4-OH and the BIQ carbonyl (distance: 2.8 Å) [3].

The biosynthesis of Granaticin B is orchestrated by a sophisticated Type II polyketide synthase system that employs a modular architecture fundamentally different from the assembly-line organization of Type I polyketide synthases [1] [2]. This Type II PKS machinery operates through a series of discrete enzymes that work iteratively to construct the benzoisochromanequinone core structure characteristic of Granaticin B [3] [4].

The minimal polyketide synthase core consists of three essential components that function as a heteromeric complex [5]. The ketosynthase alpha subunit, encoded by gra-ORF1, functions as the primary condensing enzyme and contains the characteristic active site cysteine residue essential for β-ketoacyl-acyl carrier protein synthesis [2] [4]. This enzyme shows strong sequence similarity to Escherichia coli fatty acid ketoacyl synthase FabB, indicating evolutionary conservation of the condensation mechanism [5]. The ketosynthase beta subunit, encoded by gra-ORF2, serves dual roles as both a chain length factor and condensing enzyme partner, forming a heterodimeric complex with the alpha subunit [5]. Evidence for translation coupling between gra-ORF1 and gra-ORF2 suggests coordinated expression and assembly of the functional ketosynthase heterodimer [2] [5].

The acyl carrier protein, encoded by gra-ORF3, represents a critical mobile component that shuttles polyketide intermediates between the various catalytic domains [5] [6]. This protein exhibits striking sequence similarity to acyl carrier proteins of fatty acid synthase systems, particularly in the active site motif region [2] [4]. The acyl carrier protein is flanked by flexible peptide linkers that enable the extensive domain interactions required for efficient polyketide chain elongation and processing [7] [6]. These linkers provide the translational freedom necessary for the acyl carrier protein to dock with multiple enzyme active sites during the biosynthetic process [7].

The polyketide chain length is controlled by the ketosynthase heterodimer, which regulates the number of condensation reactions occurring during chain elongation [8] [9]. For Granaticin B biosynthesis, the system produces an octaketide chain through iterative Claisen-like condensations with incoming malonyl-acyl carrier protein units [10] [8]. The ketosynthase active site cavity size determines the final polyketide chain length, distinguishing this system from the varied chain lengths produced by other Type II polyketide synthases [9].

Post-condensation processing involves specialized enzymes that modify the highly reactive poly-β-ketone intermediate [8]. The C9-ketoreductase, encoded by gra-ORF5 and gra-ORF6, reduces the ketone at the C9 position and plays a crucial role in determining the stereochemistry of the final product [11] [12]. This enzyme system exhibits dual functionality, with gra-ORF5 providing ketoreductase activity for C9 while gra-ORF6 confers regiospecificity for C3 reduction [11] [12]. The resulting C9-reduced polyketide undergoes exclusive C7-C12 cyclization, establishing the regioselectivity characteristic of benzoisochromanequinone polyketides [13].

The aromatase/cyclase system catalyzes the critical first ring cyclization through an aldol condensation mechanism between C7 and C12 positions [14]. This enzyme, likely encoded by gra-ORF7, performs both dehydration and cyclization functions to establish the first aromatic ring of the benzoisochromanequinone core [14]. The cyclization process involves initial deprotonation at position C12, followed by nucleophilic attack on C7 and subsequent dehydration to form the aromatic ring system [14].

A dedicated second ring cyclase, identified as gra-ORF33, catalyzes the aldol condensation between C5 and C14 to close the second ring and complete the bicyclic intermediate [1]. This cyclase represents a homolog of the actV gene product from actinorhodin biosynthesis and is essential for benzoisochromanequinone core formation [1]. The stereospecific nature of this cyclization determines the characteristic trans-configuration of the pyran ring in Granaticin B, with the (3R,15S) stereochemistry distinguishing it from actinorhodin [11].

The phosphopantetheinyl transferase system ensures proper activation of the acyl carrier protein through phosphopantetheinylation [15]. Gra-ORF32 has been identified as an in-cluster Sfp-type phosphopantetheinyl transferase dedicated specifically for granaticin biosynthesis [15]. This enzyme activates the acyl carrier proteins of the Type II polyketide synthase under natural physiological conditions, demonstrating substrate specificity for Type II polyketide synthase acyl carrier proteins [15].

Key Enzymatic Modifications in Side Chain Elaboration

The biosynthesis of Granaticin B involves extensive post-polyketide synthase modifications that introduce the characteristic sugar moieties and functional groups essential for biological activity [16] [17]. These tailoring reactions represent a complex series of enzymatic transformations that elaborate the basic benzoisochromanequinone scaffold into the final bioactive natural product.

The L-rhodinose biosynthetic pathway represents one of the most critical modification sequences in Granaticin B formation [16] [17]. This pathway begins with the conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose, catalyzed by a 4,6-dehydratase enzyme encoded within the granaticin gene cluster [17]. The subsequent 3,5-epimerization reaction, likely catalyzed by ORF25, converts the 4-keto-6-deoxy intermediate to dTDP-4-keto-L-rhamnose through stereochemical inversion at both the C3 and C5 positions [17].

The critical 4-ketoreduction step, catalyzed by ORF22, produces dTDP-L-rhodinose from the 4-keto-L-rhamnose precursor [17]. Gene disruption studies have demonstrated that ORF22 is essential for L-rhodinose formation, as deletion mutants completely abolish the production of both granaticin B and dihydrogranaticin B while maintaining synthesis of the non-rhodinose-containing granaticins [16] [17]. Mass spectrometry analysis of deletion mutants confirms the absence of rhodinose-containing metabolites, establishing the essential role of this enzyme in the modification pathway [16].

The 3-deoxygenation reaction represents a particularly complex enzymatic transformation that requires the coordinated action of multiple gene products [16] [17]. ORF23 and ORF24 appear to function together in this 3-deoxygenation process, with ORF23 likely encoding the primary 3-deoxygenase enzyme and ORF24 potentially serving as either a reductase partner for completion of the deoxygenation reaction or a regulatory protein controlling the rhodinose branch pathway [16]. Individual disruption of either ORF23 or ORF24 leads to complete abolition of dihydrogranaticin B and granaticin B synthesis, while disruption of ORF22 or ORF25 results in only trace amounts of these rhodinose-containing products [16].

The glycosyltransferase reaction that attaches L-rhodinose to the granaticin aglycone is catalyzed by ORF14, which has been identified as the dedicated glycosyltransferase for granaticin biosynthesis [18]. This enzyme transfers the L-rhodinose moiety from dTDP-L-rhodinose to the C3 position of the granaticin core structure [18]. Gene knockout studies demonstrate that disruption of ORF14 leads to accumulation of deglycosylated intermediates and complete absence of granaticin production, confirming its essential role in the glycosylation step [18]. The unusual sugar attachment pattern in granaticin, where the first sugar is connected via two C-C bonds at positions C7 and C8, distinguishes this glycosylation from typical O-glycosidic linkages found in other natural products [19].

The formation of the characteristic β-lactone ring in Granaticin B occurs through a spontaneous or enzyme-catalyzed cyclization of the corresponding carboxylic acid form [20] [21]. This lactone formation represents the final structural modification that distinguishes Granaticin B from its precursor dihydrogranaticin B [21]. The β-lactone ring is notably acid-labile, as demonstrated by the rapid conversion of Granaticin B to granaticin under acidic conditions with concomitant loss of the rhodinose moiety [21].

Additional tailoring modifications include hydroxylation reactions that introduce oxygen functionalities at specific positions of the benzoisochromanequinone core [22]. These reactions are catalyzed by two-component monooxygenase systems that utilize flavin reductases and FMN-dependent monooxygenases to achieve regiospecific oxidations [22]. The timing of these hydroxylation reactions relative to cyclization and glycosylation events appears to be critical for proper metabolite formation [22].

The D-olivose pathway represents an alternative sugar modification route that produces different granaticin variants [17]. This pathway involves a distinct set of enzymes that process dTDP-glucose derivatives through different stereochemical transformations to generate D-olivose-containing metabolites [17]. The presence of both L-rhodinose and D-olivose pathways within the same biosynthetic gene cluster provides metabolic flexibility and contributes to the structural diversity of granaticin-type compounds [17].

Role of Mycothiol in Biosynthetic Regulation

Mycothiol plays a dual role in Granaticin B biosynthesis, functioning both as a direct structural building block for specialized metabolites and as a critical regulatory factor that positively influences overall granaticin production [23] [24]. This discovery represents the first experimental demonstration that mycothiol can simultaneously serve as both a biosynthetic precursor and a regulatory molecule in polyketide metabolism [23] [24].

The mycothiol biosynthetic pathway is initiated by the enzyme D-inositol-3-phosphate glycosyltransferase, encoded by the mshA gene (SVTN_RS20640 in Streptomyces vietnamensis) [23] [24]. This enzyme catalyzes the first step of mycothiol biosynthesis and has been demonstrated to be essential for mycothiol production in multiple actinomycete species [24]. Gene disruption studies reveal that deletion of mshA completely abolishes the production of mycothiogranaticins A and B, sulfur-containing granaticin congeners that incorporate mycothiol moieties [23] [24]. The successful complementation of the Δmsha mutant restores both mycothiogranaticin production and normal granaticin levels, confirming the essential role of this gene in mycothiol-dependent processes [24].

The regulatory function of mycothiol in granaticin biosynthesis manifests through its role in maintaining cellular redox balance [23] [24]. Disruption of mshA results in mycothiol deficiency, leading to a greater than 50% reduction in overall granaticin production in liquid YEME medium and an 80% reduction in Gauze's synthetic medium [24]. Importantly, this reduction in granaticin production is not attributable to impaired cell growth, as biomass measurements demonstrate that the Δmsha mutant exhibits normal growth characteristics compared to the wild-type strain [24]. This observation indicates that mycothiol deficiency specifically affects granaticin biosynthesis rather than general cellular metabolism [24].

The proposed regulatory mechanism involves the interaction between mycothiol and a SoxR-like transcriptional regulator encoded by gra-orf20 within the granaticin biosynthetic gene cluster [23] [24]. In Escherichia coli, SoxR functions as a redox-sensitive transcriptional factor that governs cellular responses to oxidative stress [23]. When oxidative stress occurs, oxidized SoxR activates transcription of response genes to counteract the stress conditions [23]. In the granaticin system, gra-orf20 has been demonstrated to function as a negative regulator of granaticin biosynthesis, with gene disruption leading to a three-fold increase in granaticin production [23] [24].

The connection between mycothiol and granaticin regulation becomes apparent when considering mycothiol's function as a major redox buffering agent in actinomycetes [23] [24]. Mycothiol deficiency in the Δmsha mutant renders the cells more vulnerable to oxidative stress, potentially leading to increased activation of the SoxR-like regulator Gra-ORF20 [23] [24]. This enhanced activation would result in stronger repression of granaticin biosynthesis, explaining the observed reduction in granaticin production in mycothiol-deficient strains [24].

The mycothiol-S transferase, encoded by the mst gene (SVTN_RS22215), catalyzes the conjugation of mycothiol to electrophilic substrates to form mycothiol S-conjugates [23] [24]. This enzyme represents a key component of the mycothiol-dependent detoxification pathway that produces mycothiogranaticins as detoxification products [24]. Gene disruption studies demonstrate that deletion of mst does not affect overall granaticin production levels but completely abolishes mycothiogranaticin A and B formation [24]. This result confirms that mycothiol-S transferase is specifically required for the conjugation step that incorporates mycothiol into granaticin structures but is not involved in the regulatory function of mycothiol [24].

The formation of mycothiogranaticins represents a novel biosynthetic route that combines the granaticin and mycothiol pathways [23] [24]. Mycothiogranaticin A contains both mycothiol and N-acetylcysteine moieties attached to a dihydrogranaticin backbone, while mycothiogranaticin B incorporates mycothiol into dihydrogranaticin B [24]. These compounds exhibit dramatically reduced antibacterial and cytotoxic activities compared to their parent granaticins, suggesting they function as detoxification products rather than bioactive metabolites [24]. The structural characterization of mycothiogranaticin A confirms the presence of the complete mycothiol structure, including the inositol and α-glucosamine moieties [24].

The regulatory effect of mycothiol extends beyond simple redox balance maintenance to influence the expression of biosynthetic genes [24]. The mycothiol-dependent regulation appears to be mediated through changes in cellular redox status that are sensed by redox-responsive transcriptional regulators [23] [24]. This mechanism represents a sophisticated level of metabolic control that links primary metabolism (redox homeostasis) with secondary metabolism (antibiotic production) [24].

Genetic Cluster Organization in Streptomyces vietnamensis

The granaticin biosynthetic gene cluster in Streptomyces vietnamensis exhibits a highly organized genomic architecture that reflects the complex enzymatic requirements for Granaticin B production [25] [26] [27]. The complete genome sequence of S. vietnamensis GIMV4.0001 reveals a linear chromosome of 8,867,142 base pairs with 72.09% guanine-cytosine content, harboring the granaticin gene cluster among 29 predicted secondary metabolite biosynthetic gene clusters [26].

The granaticin gene cluster spans approximately 39,250 base pairs and contains 37 complete open reading frames, demonstrating remarkable conservation with the corresponding cluster from Streptomyces violaceoruber Tü22 [1] [25]. The high overall sequence homology between these clusters indicates a recent common evolutionary ancestor and suggests horizontal gene transfer as a mechanism for cluster dissemination among Streptomyces species [25]. Phylogenetic analysis reveals incongruence between 16S ribosomal DNA sequences and granaticin gene cluster sequences, supporting the hypothesis of horizontal gene transfer in granaticin cluster distribution [25].

The core polyketide synthase genes are organized in a conserved arrangement that mirrors the organization found in other Type II polyketide biosynthetic systems [1] [25]. The minimal PKS genes gra-ORF1 through gra-ORF5, encoding ketosynthase, chain length factor, acyl carrier protein, aromatase, and ketoreductase functions respectively, are positioned downstream in the same order as their counterparts in the actinorhodin gene cluster [1]. This conserved gene organization facilitates coordinated expression and proper enzyme complex assembly [1].

A significant feature of the S. vietnamensis granaticin cluster is the absence of flanking gene orf35, which is present in the S. violaceoruber cluster [25]. However, remnants of orf35 can be detected in the S. vietnamensis genome, providing evidence for the evolutionary history of cluster modification following horizontal gene transfer [25]. This observation illustrates how antibiotic gene clusters undergo evolutionary refinement after horizontal transfer events [25].

The cluster organization reveals high frequency insertions and deletions of short DNA fragments (shorter than 63 base pairs) throughout the sequenced region compared to S. violaceoruber Tü22 [25]. These small-scale genomic rearrangements suggest that insertions and deletions represent fundamental evolutionary mechanisms for streptomycete genome diversification [25]. The pattern of these modifications indicates ongoing evolutionary pressure to optimize cluster function for the host organism [25].

Within the gene cluster, 15 open reading frames show sequence similarity to genes from the actinorhodin biosynthetic cluster of Streptomyces coelicolor A3(2), reflecting the shared benzoisochromanequinone biosynthetic pathway [1] [3]. Nine additional open reading frames resemble genes involved in deoxysugar metabolism from various Streptomyces species and other bacteria, consistent with the complex sugar modification requirements for granaticin biosynthesis [1] [3]. Six open reading frames appear to encode regulatory functions, indicating sophisticated transcriptional control mechanisms [1] [3].

The deoxysugar biosynthetic genes are clustered together within the larger granaticin gene cluster, facilitating coordinated expression of the L-rhodinose and D-olivose biosynthetic pathways [16] [17]. The organization of these sugar metabolism genes reflects the metabolic requirements for producing the diverse array of glycosylated granaticin metabolites [16]. The presence of multiple sugar modification pathways within a single cluster provides metabolic flexibility and enables the production of structurally diverse natural products [17].

Regulatory genes are strategically positioned throughout the cluster to enable fine-tuned control of granaticin biosynthesis [1] [23]. The SoxR-like regulatory gene gra-orf20 is embedded within the biosynthetic gene cluster, positioning it to respond rapidly to changes in cellular redox status and modulate granaticin production accordingly [23]. Additional regulatory elements include genes encoding transcriptional activators and repressors that respond to various environmental and physiological signals [1].

The phosphopantetheinyl transferase gene gra-ORF32 is located within the cluster, ensuring that the essential acyl carrier protein modification occurs in coordination with other biosynthetic processes [15]. This in-cluster positioning of the PPTase gene distinguishes the granaticin system from many other polyketide biosynthetic pathways that rely on host cell PPTase enzymes [15]. The presence of a dedicated PPTase within the cluster ensures efficient activation of the Type II PKS system under natural physiological conditions [15].

Transport and resistance genes are integrated into the cluster organization to protect the producing organism from the potentially toxic effects of granaticin metabolites [1]. These genes encode efflux pumps and resistance mechanisms that enable the safe production and export of granaticin compounds [1]. The coordinated expression of biosynthetic, regulatory, and resistance functions reflects the evolutionary optimization of the gene cluster for efficient and safe natural product production [1].

XLogP3

0.4

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

558.17372639 g/mol

Monoisotopic Mass

558.17372639 g/mol

Heavy Atom Count

40

UNII

JS606MEA30

Dates

Last modified: 08-08-2024

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